Octyl beta-D-mannopyranoside
Overview
Description
Octyl beta-D-mannopyranoside is a biochemical reagent widely used in scientific research. It is a non-ionic surfactant derived from mannose, a type of sugar. The compound is known for its ability to solubilize membrane proteins, making it valuable in various biochemical and biophysical studies .
Mechanism of Action
Target of Action
Octyl Beta-D-Mannopyranoside is a small molecule that primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water transport in cells.
Mode of Action
It is known to interact with its target, aquaporin z, influencing the transport of water and potentially other small solutes
Biochemical Pathways
This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery . The compound’s role in these biochemical pathways and their downstream effects is an area of active research.
Pharmacokinetics
It is known that lipid vesicles containing this compound demonstrate good stability after 3 months of storage , suggesting potential implications for its bioavailability and pharmacokinetics.
Result of Action
It has been found that this compound combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cholesterol in the membrane environment can synergistically affect the action of this compound
Biochemical Analysis
Biochemical Properties
Octyl beta-D-mannopyranoside interacts with various biomolecules in biochemical reactions. It has been found to be involved in the synthesis of mannogen, a homopolymer of β-1,2-linked mannose residues . This compound acts as a primer for the formation of short mannogen oligomers, which are crucial in the biosynthesis and elongation reactions in mannogen metabolism .
Cellular Effects
In terms of cellular effects, this compound has been found to have potential properties for use as nanovesicles for drug delivery . These nanovesicles can influence cell function by delivering drugs to specific cellular locations, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. For instance, it has been found to modify thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity when combined with cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates good stability over time. Lipid vesicles containing this compound at 6.0 mM demonstrated good stability after 3 months of storage .
Metabolic Pathways
This compound is involved in the metabolic pathway of mannogen synthesis . It interacts with GDP-mannose–dependent β-1,2-mannosyltransferases, enzymes crucial for the synthesis of mannogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl beta-D-mannopyranoside typically involves the glycosylation of mannose derivatives. One common method includes the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by deprotection steps to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and reaction time management .
Chemical Reactions Analysis
Types of Reactions: Octyl beta-D-mannopyranoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Glycosylation: Uses glycosyl donors like acetobromomannose and catalysts such as silver triflate.
Oxidation: Can be oxidized using reagents like periodate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound .
Scientific Research Applications
Octyl beta-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties
Comparison with Similar Compounds
- Octyl alpha-D-glucopyranoside
- Nonyl-beta-D-1-thiomaltoside
- Methyl beta-D-arabinopyranoside
Comparison: Octyl beta-D-mannopyranoside is unique due to its specific interaction with mannose-binding proteins and its ability to form stable micelles at lower concentrations compared to similar compounds. This makes it particularly useful in studies requiring high protein stability and solubility .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-PEBLQZBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312400 | |
Record name | Octyl β-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140147-38-2 | |
Record name | Octyl β-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl β-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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